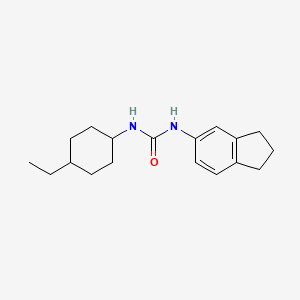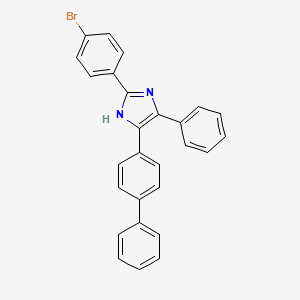![molecular formula C18H14Cl3N3O3 B4539130 4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539130.png)
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex compounds involves multi-step reactions, often starting with basic building blocks that undergo cycloaddition, nucleophilic substitution, and various catalyzed transformations. For instance, the synthesis involving dimethylbicyclo decane-dione and p-chlorophenylhydrazine highlights the complexity and precision required in forming such intricate molecules, where the pyrazol ring's formation is a critical step (Jager & Otterbein, 1980).
Molecular Structure Analysis
The molecular structure of compounds related to the one is characterized by specific bond formations, ring structures, and spatial arrangements. Advanced techniques, such as X-ray crystallography, are employed to determine these structures, revealing details like bond lengths, angles, and conformations. For example, detailed structural analysis using Gaussian09 software package provides insights into molecular vibrations, hyper-conjugative interactions, and charge delocalization, essential for understanding the compound's reactivity and properties (Renjith et al., 2014).
Chemical Reactions and Properties
The compound's chemical behavior can be influenced by its structural features, such as the presence of chloro and dichlorobenzyl groups. These features may affect its reactivity in oxidation reactions, cyclocondensation, and other chemical transformations. For instance, the use of 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent illustrates the potential for facilitating various chemical reactions under mild conditions (Zolfigol et al., 2006).
Physical Properties Analysis
The compound's physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application and handling. The crystalline structure, determined through spectroscopic and crystallographic methods, provides insights into the compound's stability, packing, and intermolecular interactions. The study of similar compounds reveals the importance of conformation and substituent effects on these physical properties (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's molecular structure. Analyzing the electronic structure, including HOMO-LUMO analysis and NBO analysis, helps in understanding the compound's reactivity, potential as a catalyst, and its interaction with other molecules. Such detailed analysis can predict reactivity patterns, potential catalytic activity, and interaction with biological molecules (Renjith et al., 2014).
Propriétés
IUPAC Name |
2-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O3/c19-9-2-1-8(5-10(9)20)6-23-7-11(21)16(22-23)24-17(25)14-12-3-4-13(27-12)15(14)18(24)26/h1-2,5,7,12-15H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGABGVJOVEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Cl)CC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)
![N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4539055.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4539062.png)

![N-(4-methylbenzyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4539076.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539078.png)

![2,3-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4539096.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4539108.png)
![N-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4539120.png)

![3-{[(2-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B4539125.png)
![4-iodo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4539144.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4539156.png)